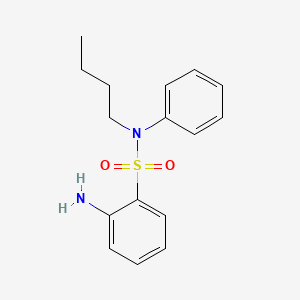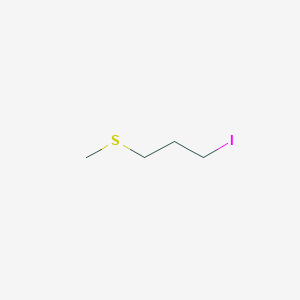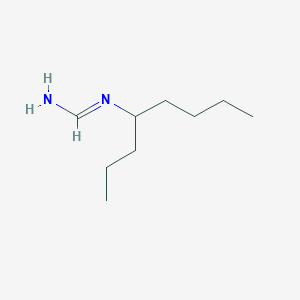
N'-octan-4-ylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-octan-4-ylmethanimidamide is an organic compound with the molecular formula C10H22N2 It belongs to the class of imidamides, which are characterized by the presence of an imidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-octan-4-ylmethanimidamide typically involves the reaction of octan-4-ylamine with formamidine. The reaction is carried out under controlled conditions to ensure the formation of the desired imidamide. The general reaction scheme is as follows:
[ \text{Octan-4-ylamine} + \text{Formamidine} \rightarrow \text{N’-octan-4-ylmethanimidamide} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-octan-4-ylmethanimidamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-octan-4-ylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The imidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-octan-4-ylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-octan-4-ylmethanimidamide involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-octylmethanimidamide
- N’-hexylmethanimidamide
- N’-decylmethanimidamide
Comparison
N’-octan-4-ylmethanimidamide is unique due to its specific alkyl chain length and the position of the imidamide group. This structural uniqueness can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the length of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
90304-21-5 |
|---|---|
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
N'-octan-4-ylmethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-3-5-7-9(6-4-2)11-8-10/h8-9H,3-7H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
RMHSPLIAVKSFAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)N=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



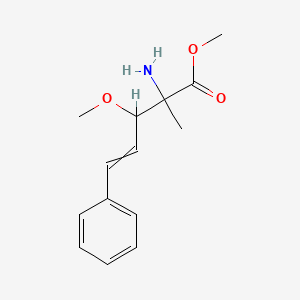

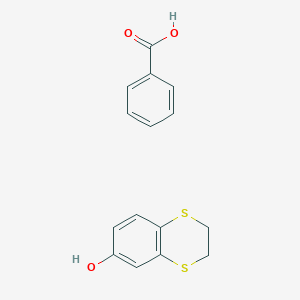
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)

![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)

